4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one
Overview
Description
4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring. The presence of the fluorophenoxy and butanoyl groups further enhances its chemical properties and potential reactivity.
Preparation Methods
The synthesis of 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenoxy intermediate through a nucleophilic substitution reaction involving 2-fluorophenol and an appropriate alkylating agent.
Cyclization: The final step involves the cyclization of the intermediate to form the quinoxaline core. This is typically achieved through a condensation reaction with an appropriate diamine, followed by cyclization under acidic or basic conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxy group, using nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-[2-(2-fluorophenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one can be compared with other similar compounds, such as:
4-[2-(2-chlorophenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one: This compound features a chlorophenoxy group instead of a fluorophenoxy group, which may result in different chemical properties and reactivity.
4-[2-(2-bromophenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one: The presence of a bromophenoxy group in this compound may lead to different biological activities and applications.
4-[2-(2-methylphenoxy)butanoyl]-3,4-dihydroquinoxalin-2(1H)-one: The methylphenoxy group in this compound may result in different physical and chemical properties compared to the fluorophenoxy derivative.
Properties
IUPAC Name |
4-[2-(2-fluorophenoxy)butanoyl]-1,3-dihydroquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O3/c1-2-15(24-16-10-6-3-7-12(16)19)18(23)21-11-17(22)20-13-8-4-5-9-14(13)21/h3-10,15H,2,11H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDILXXFSOJQAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(=O)NC2=CC=CC=C21)OC3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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